5-Brom-2-ethoxypyridin-3-boronsäure

Übersicht

Beschreibung

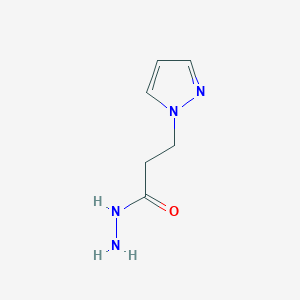

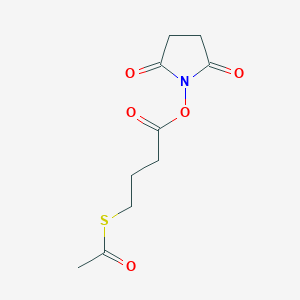

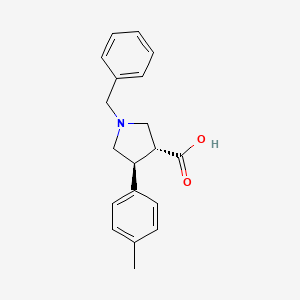

5-Bromo-2-ethoxypyridine-3-boronic acid is a useful research compound. Its molecular formula is C7H9BBrNO3 and its molecular weight is 245.87 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-2-ethoxypyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethoxypyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

5-Brom-2-ethoxypyridin-3-boronsäure: wird häufig in der organischen Synthese eingesetzt, insbesondere bei Suzuki-Kupplungsreaktionen . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein essentieller Schritt in der Synthese komplexer organischer Moleküle. Die Boronsäuregruppe in dieser Verbindung reagiert in Gegenwart eines Palladiumkatalysators mit verschiedenen Halogeniden oder Triflaten und führt zur Bildung von Biarylverbindungen. Diese Biarylstrukturen sind wichtige Zwischenprodukte bei der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien.

Arzneimittelforschung

In der Arzneimittelforschung dient This compound als vielseitiger Baustein für die Entwicklung neuer Medikamente . Seine Struktur eignet sich für weitere Funktionalisierung, so dass Chemiker eine Vielzahl von Derivaten mit potenzieller biologischer Aktivität erzeugen können. Die Brom- und Boronsäurefunktionsgruppen sind besonders nützlich, um zusätzliche Substituenten einzuführen, die die Wechselwirkungen zwischen Medikament und Rezeptor verbessern können.

Materialwissenschaften

Die Verbindung findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung organischer elektronischer Bauelemente . Ihre Fähigkeit, aufgrund des Bromatoms als elektronenarmes Kernstück zu wirken, macht sie für die Herstellung von pi-konjugierten Systemen geeignet. Diese Systeme sind entscheidend für die Entwicklung von organischen Halbleitern, die zur Herstellung von OLEDs, Solarzellen und Transistoren verwendet werden.

Katalyse

This compound: kann in der Katalyseforschung als Ligand eingesetzt werden . Die Boronsäuregruppe kann mit Metallen koordinieren, um Komplexe zu bilden, die in verschiedenen katalytischen Prozessen aktiv sind, darunter Oxidation, Reduktion und Kohlenstoff-Heteroatom-Bindungsbildungsreaktionen. Diese katalytischen Systeme sind wichtig für die Entwicklung effizienterer und nachhaltigerer chemischer Prozesse.

Landwirtschaftliche Chemie

Diese Verbindung ist auch in der landwirtschaftlichen Chemie für die Synthese von Herbiziden und Pestiziden von Bedeutung . Das Pyridinringsystem ist ein häufiges Motiv in vielen Agrochemikalien, da es stabil und biologisch aktiv ist. Durch Modifizierung der Ethoxy- und Bromsubstituenten können Forscher die Eigenschaften der endgültigen Agrochemikalienprodukte so anpassen, dass ihre Wirksamkeit verbessert und die Umweltbelastung reduziert wird.

Peptidkopplung

In der Peptidsynthese kann This compound verwendet werden, um pyridinbasierte Seitenketten in Aminosäuren und Peptide einzuführen . Die Boronsäuregruppe erleichtert die Kupplung mit Aminokomponenten und ermöglicht die Einbindung des Pyridinrings in das Peptidrückgrat. Diese Modifikation kann die Eigenschaften des Peptids, wie seine Konformation, Stabilität und Wechselwirkung mit biologischen Zielmolekülen, deutlich verändern.

Fluoreszenzfarbstoffe

Der Bromsubstituent am Pyridinring macht This compound zu einem Kandidaten für die Synthese von Fluoreszenzfarbstoffen . Wenn er in größere fluoreszierende Systeme integriert wird, kann die Bromgruppe die photophysikalischen Eigenschaften beeinflussen und möglicherweise zu Sonden mit erhöhter Helligkeit, Photostabilität und Wellenlängenverschiebung führen. Diese Sonden sind wertvolle Werkzeuge in der Biobildgebung und Diagnostik.

Nanotechnologie

Schließlich hat This compound potenzielle Anwendungen in der Nanotechnologie . Die Verbindung kann zur Modifizierung der Oberfläche von Nanopartikeln verwendet werden und ihnen spezifische Funktionalitäten verleihen, die in der Wirkstoffabgabe, Sensorik und Katalyse nützlich sind. Insbesondere die Boronsäuregruppe kann reversible kovalente Bindungen mit Diolen bilden, was vorteilhaft ist, um responsive Systeme zu erzeugen, die auf Veränderungen ihrer Umgebung reagieren können.

Eigenschaften

IUPAC Name |

(5-bromo-2-ethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BBrNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXXKWUXSALQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCC)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661236 | |

| Record name | (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-98-8 | |

| Record name | B-(5-Bromo-2-ethoxy-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate](/img/structure/B1520575.png)

![[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine](/img/structure/B1520576.png)

![1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520594.png)